
Methyl 4-(3-(4-acetylphenoxy)propoxy)benzoate
Übersicht
Beschreibung
The compound "Methyl 4-(3-(4-acetylphenoxy)propoxy)benzoate" is a chemical entity that can be synthesized through various organic reactions. It is related to the family of esters and is characterized by the presence of acetylphenoxy and benzoate groups. The compound's structure suggests potential applications in the field of organic electronics, pharmaceuticals, or as an intermediate in the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of related methyl benzoate derivatives can be achieved through an anionic domino process, as described in the one-pot synthesis of 3,5-alkylated acetophenones and methyl benzoate derivatives . This process involves the reaction of primary 1,3-dinitroalkanes with 2-ene-1,4-dione or 2-ene-4-oxo ester derivatives in the presence of a base like DBU. Such synthetic routes could potentially be adapted for the synthesis of "Methyl 4-(3-(4-acetylphenoxy)propoxy)benzoate" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to "Methyl 4-(3-(4-acetylphenoxy)propoxy)benzoate" has been elucidated using various spectroscopic techniques, including IR, NMR, and X-ray diffraction . These studies provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the compound's properties and reactivity.
Chemical Reactions Analysis
The reactivity of related compounds has been explored in the context of heterocyclic system synthesis. For instance, methyl 2-[bis(acetyl)ethenyl]aminopropenoate has been used to generate fused heterocyclic systems, indicating that "Methyl 4-(3-(4-acetylphenoxy)propoxy)benzoate" could also participate in similar nucleophilic reactions to form complex heterocycles . Additionally, the presence of acetyl groups in the structure suggests potential reactivity in acylation reactions.
Physical and Chemical Properties Analysis
The physical properties of compounds with similar structures, such as liquid crystalline properties, have been studied extensively . The mesomorphic properties of alkyl benzoates indicate that "Methyl 4-(3-(4-acetylphenoxy)propoxy)benzoate" may also exhibit interesting phase behavior, which could be relevant for materials science applications. The chemical properties, including reactivity descriptors, NPA, and NLO properties, have been investigated using quantum chemical studies, providing insights into the stability and electronic properties of the molecule .
Wissenschaftliche Forschungsanwendungen
Kinetics and Synthesis Methodologies
- Kinetics in Phase-Transfer Catalysis : A study by Huang and Yang (2005) explored the kinetics of synthesizing 4-acetylphenyl benzoate, a compound related to Methyl 4-(3-(4-acetylphenoxy)propoxy)benzoate. They found that the reaction rate is highly dependent on agitation speeds in a third-phase catalytic reaction.
- Synthesis of Derivatives : Research by Rolando et al. (2013) described the synthesis of water-soluble esters of acetylsalicylic acid with modifications similar to Methyl 4-(3-(4-acetylphenoxy)propoxy)benzoate, showcasing the versatility of such compounds in drug development.
Potential Pharmaceutical Applications
- Photopolymerization Agent : A study by Guillaneuf et al. (2010) demonstrated the use of a related compound as a photoiniferter, decomposing under UV irradiation to generate radicals, indicating potential use in innovative pharmaceutical technologies.
- Synthesis of Triaromatic Ester Group Containing Diepoxides : Mormann and Bröcher (1998) synthesized novel triaromatic diepoxides related to Methyl 4-(3-(4-acetylphenoxy)propoxy)benzoate, which could be relevant in developing liquid crystalline thermoset networks, potentially useful in biomedical applications.
Material Science and Engineering Applications
- Liquid Crystalline Properties : Research by Kuboshita et al. (1991) on similar compounds showed that nonlinear molecular structures like Methyl 4-(3-(4-acetylphenoxy)propoxy)benzoate can form mesophases, indicating potential applications in liquid crystal technology.
- Thermal Properties in Copolymers : A study by Mary and Reddy (1991) on copolymers of 3-hydroxy-4-acetylphenyl methacrylate with methyl acrylate, which are structurally similar to Methyl 4-(3-(4-acetylphenoxy)propoxy)benzoate, revealed insights into the thermal properties of such copolymers.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 4-[3-(4-acetylphenoxy)propoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-14(20)15-4-8-17(9-5-15)23-12-3-13-24-18-10-6-16(7-11-18)19(21)22-2/h4-11H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQJINLHVKFLLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594794 | |
| Record name | Methyl 4-[3-(4-acetylphenoxy)propoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937602-04-5 | |
| Record name | Methyl 4-[3-(4-acetylphenoxy)propoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



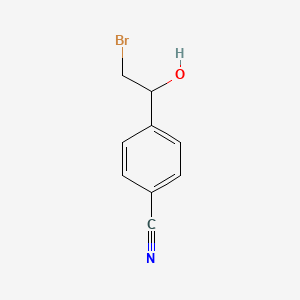
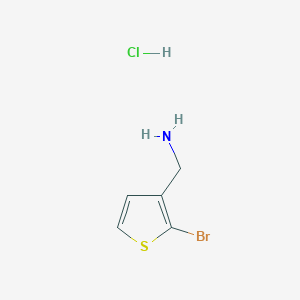

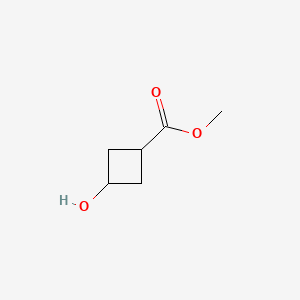

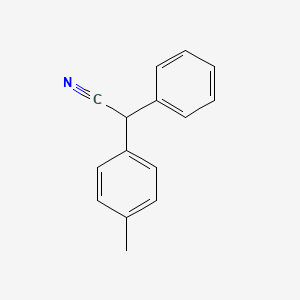
![Methyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B3022174.png)
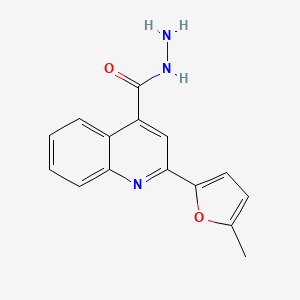




![(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-acetic acid](/img/structure/B3022182.png)
